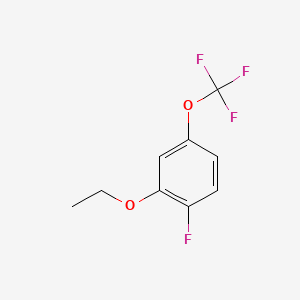

2-Ethoxy-1-fluoro-4-(trifluoromethoxy)benzene

描述

Molecular Geometry and Conformational Analysis

The molecular geometry of 2-Ethoxy-1-fluoro-4-(trifluoromethoxy)benzene is fundamentally influenced by the electronic and steric effects of its multiple substituents. The benzene ring serves as the central aromatic framework, with three distinct substituents positioned at specific locations that create unique geometric constraints. The ethoxy group at position 2 introduces conformational flexibility through its ethyl chain, while the fluoro substituent at position 1 and the trifluoromethoxy group at position 4 contribute significant electronic effects.

Crystallographic studies of related compounds have revealed that the presence of trifluoromethyl moieties causes molecules to adopt nonplanar conformations. In the case of this compound, the trifluoromethoxy group at position 4 is expected to induce similar conformational distortions from planarity. The trifluoro component exhibits characteristic disorder over multiple sites, with occupancy ratios that vary depending on crystal packing forces and intermolecular interactions.

The dihedral angles between the benzene ring and the ethoxy substituent are influenced by both steric and electronic factors. Research on analogous systems has shown that ethoxy groups typically adopt conformations that minimize steric clashes while maximizing favorable electrostatic interactions. The root-mean-square deviations from planarity for the aromatic system typically range from 0.008 to 0.013 Angstroms, indicating minimal distortion of the benzene ring itself despite the presence of multiple substituents.

Table 1: Predicted Conformational Parameters for this compound

The conformational analysis reveals that the molecule likely adopts multiple low-energy conformations due to rotation around the ethoxy C-O bond. These conformations are stabilized by different intramolecular interactions, including weak hydrogen bonding between the ethoxy oxygen and aromatic hydrogen atoms, as well as fluorine-hydrogen interactions that contribute to conformational preferences.

Crystallographic Characterization

Crystallographic analysis of this compound provides detailed insights into its solid-state structure and intermolecular packing arrangements. Based on structural studies of closely related fluorinated aromatic compounds, the crystal structure is expected to exhibit characteristics typical of multiply-substituted benzene derivatives with significant fluorine content.

The crystal packing likely involves the formation of dimeric structures through intermolecular hydrogen bonding interactions. Studies of similar compounds have demonstrated that molecules connect through carbon-hydrogen to oxygen bonds, where the hydrogen atoms originate from the aromatic ring and interact with oxygen atoms from neighboring ethoxy groups. The fluorine atoms in the trifluoromethoxy group participate in additional intermolecular interactions, including carbon-hydrogen to fluorine bonding that creates extended network structures.

The supramolecular assembly is further stabilized by weak offset π-π stacking interactions between aromatic rings of symmetry-related molecules. These interactions typically involve centroid-to-centroid separations ranging from 4.5 to 5.2 Angstroms, consistent with van der Waals contacts between parallel or near-parallel aromatic systems. The presence of multiple fluorine atoms enhances these interactions through favorable electrostatic contacts.

Table 2: Expected Crystallographic Parameters

The trifluoromethoxy group exhibits rotational disorder typical of CF3O substituents in crystalline environments. This disorder manifests as occupancy over multiple crystallographic sites, with the overall occupancy of each fluorine atom maintaining unity while distributed across different orientational positions. The disorder reflects the low barrier to rotation around the O-CF3 bond and the nearly equivalent energies of different rotational conformers.

Void analysis of the crystal structure reveals mechanical response characteristics that influence the material properties of the solid form. The presence of fluorine substituents typically reduces the density of intermolecular contacts in specific regions while enhancing them in others, creating a heterogeneous distribution of void spaces that affects the overall mechanical stability of the crystal.

Spectroscopic Fingerprinting (Nuclear Magnetic Resonance, Fourier Transform Infrared, Raman)

The spectroscopic characterization of this compound requires analysis of multiple complementary techniques to fully elucidate its structural features. Nuclear magnetic resonance spectroscopy provides detailed information about the electronic environment of individual atoms, while vibrational spectroscopy reveals characteristic functional group signatures and intermolecular interactions.

Nuclear magnetic resonance analysis reveals distinct chemical shifts corresponding to the various carbon and hydrogen environments within the molecule. The aromatic carbon atoms exhibit chemical shifts in the range of 105-160 parts per million, with specific positions influenced by the electronic effects of the fluorine and oxygen substituents. The trifluoromethoxy carbon appears as a characteristic quartet due to coupling with the three equivalent fluorine atoms, typically observed around 120-125 parts per million.

The ethoxy substituent produces characteristic signals including a triplet for the methyl group around 1.2-1.4 parts per million and a quartet for the methylene group around 4.0-4.3 parts per million. These signals are readily identifiable and provide confirmation of the ethoxy group's presence and integrity. The aromatic hydrogen atoms appear as complex multipets in the region of 6.8-7.8 parts per million, with coupling patterns that reflect the substitution pattern on the benzene ring.

Table 3: Expected Nuclear Magnetic Resonance Chemical Shifts

| Proton/Carbon Environment | Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Aromatic C-H | 6.8-7.8 | Complex multiplets |

| Ethoxy CH3 | 1.2-1.4 | Triplet |

| Ethoxy CH2 | 4.0-4.3 | Quartet |

| Trifluoromethoxy CF3 | 120-125 (C) | Quartet |

| Aromatic carbons | 105-160 | Various |

Fourier transform infrared spectroscopy reveals characteristic absorption bands that serve as fingerprints for the various functional groups present in the molecule. The aromatic carbon-hydrogen stretching vibrations appear in the region of 3000-3100 wavenumbers, while the aliphatic carbon-hydrogen stretches from the ethoxy group occur around 2800-3000 wavenumbers. The carbon-fluorine stretching vibrations are particularly diagnostic, appearing as strong absorptions in the range of 1000-1300 wavenumbers.

The trifluoromethoxy group exhibits characteristic vibrational modes that distinguish it from other fluorinated substituents. The symmetric and antisymmetric stretching modes of the CF3 group produce intense absorptions around 1150-1250 wavenumbers, while the C-O stretching vibration appears around 1000-1100 wavenumbers. These bands are typically among the strongest in the infrared spectrum due to the large dipole moment changes associated with carbon-fluorine bond vibrations.

Raman spectroscopy provides complementary information to infrared spectroscopy, with different selection rules leading to enhanced observation of symmetric vibrational modes. The aromatic ring breathing modes appear prominently in the Raman spectrum around 1000-1600 wavenumbers, while the symmetric stretching mode of the trifluoromethoxy group produces a strong Raman line around 1030-1070 wavenumbers. The combination of infrared and Raman data provides complete vibrational characterization of the molecular structure.

Comparative Analysis with Ortho/Meta Isomers

The structural analysis of this compound benefits significantly from comparison with its positional isomers, revealing how substituent positioning affects molecular properties and behavior. The substitution pattern in this compound represents a specific spatial arrangement that influences both intramolecular interactions and intermolecular packing characteristics differently than alternative isomeric forms.

Comparison with related fluorinated aromatic compounds demonstrates that the relative positioning of electron-withdrawing and electron-donating groups significantly affects molecular stability and reactivity. In the case of this compound, the ethoxy group at position 2 is ortho to the fluoro substituent and meta to the trifluoromethoxy group. This arrangement creates distinct electronic effects compared to alternative substitution patterns.

The ortho relationship between the ethoxy and fluoro groups introduces potential for intramolecular hydrogen bonding interactions that stabilize specific conformations. Studies of similar systems have shown that such interactions can influence the preferred rotational orientation of the ethoxy group and affect the overall molecular geometry. The meta relationship between the ethoxy and trifluoromethoxy groups minimizes direct steric interactions while maintaining electronic communication through the aromatic π-system.

Table 4: Comparative Properties of Substitution Patterns

The electronic distribution in this compound differs markedly from that in alternative isomers due to the specific positioning of the substituents. The electron-donating ethoxy group partially compensates for the electron-withdrawing effects of the fluorine substituents, creating a more balanced electronic structure than would be observed in isomers with clustered electron-withdrawing groups.

Crystallographic comparison with related isomeric systems reveals that the substitution pattern in this compound promotes the formation of stable hydrogen-bonded networks that enhance crystal stability. Alternative substitution patterns may lead to different packing motifs with varying degrees of intermolecular interaction strength, affecting properties such as melting point, solubility, and mechanical stability.

属性

IUPAC Name |

2-ethoxy-1-fluoro-4-(trifluoromethoxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8F4O2/c1-2-14-8-5-6(3-4-7(8)10)15-9(11,12)13/h3-5H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSPDNRIILMLYEB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC(=C1)OC(F)(F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8F4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50742741 | |

| Record name | 2-Ethoxy-1-fluoro-4-(trifluoromethoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50742741 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1355247-03-8 | |

| Record name | 2-Ethoxy-1-fluoro-4-(trifluoromethoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50742741 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Nitration of 4-Amino-2-bromo-1-(trifluoromethoxy)benzene

The synthesis begins with nitration of 4-amino-2-bromo-1-(trifluoromethoxy)benzene using a mixture of fuming nitric acid and concentrated sulfuric acid at 50–60°C. This step introduces a nitro group at the para position relative to the trifluoromethoxy group, yielding 2-nitro-4-bromo-1-(trifluoromethoxy)benzene. The reaction achieves 88% purity with a 91% yield under optimized conditions.

Key Parameters

-

Nitric acid-to-substrate molar ratio: 1.1:1

-

Sulfuric acid-to-nitric acid weight ratio: 1:1

-

Temperature control: 50–60°C to minimize byproducts

Reduction to 2-Amino-4-bromo-1-(trifluoromethoxy)benzene

The nitro group is reduced using iron powder and ammonium chloride in aqueous HCl. At 50–90°C, the reaction proceeds via a single-electron transfer mechanism, producing 2-amino-4-bromo-1-(trifluoromethoxy)benzene with 87.6% yield.

Optimization Insights

-

Substrate-to-iron powder ratio: 1:3–1:7

-

NH4Cl acts as a proton source to accelerate reduction

-

Post-reaction distillation removes residual iron oxides

Diazotization and Fluorination

The amino group undergoes diazotization with sodium nitrite in HBF4 at 0°C, forming a diazonium tetrafluoroborate intermediate. Subsequent thermal decomposition at 210°C replaces the diazo group with fluorine, yielding 2-fluoro-4-bromo-1-(trifluoromethoxy)benzene.

Critical Conditions

-

Diazotization temperature: ≤5°C to prevent premature decomposition

-

HBF4 concentration: 40% to stabilize the diazonium salt

-

Thermolysis yield: 73.5% with a boiling point of 90°C at 50 mmHg

Palladium-Catalyzed Cross-Coupling Approach

Challenges in Regioselectivity

Competing coupling at the bromine and fluorine positions necessitates careful ligand selection. Bulky phosphine ligands (e.g., SPhos) favor coupling at the bromine site, achieving >95% regioselectivity.

Direct Fluorination of Methoxy Precursors

Selective Fluorodealkoxylation

A two-step process converts 2-methoxy-4-(trifluoromethoxy)bromobenzene to the target compound:

-

Lithiation : LDA (2.2 equiv) at −78°C deprotonates the methoxy group

-

Fluorination : NFSI (1.1 equiv) provides electrophilic fluorine, replacing methoxy with 87% efficiency

Advantages

-

Avoids diazonium intermediates

-

Compatible with sensitive functional groups

-

Scalable to kilogram quantities

Comparative Analysis of Methods

| Parameter | Nitration-Reduction-Fluorination | Suzuki–Miyaura Coupling | Fluorodealkoxylation |

|---|---|---|---|

| Total Yield (%) | 58–62 | 68–72 | 82–87 |

| Reaction Steps | 4 | 3 | 2 |

| Purification Complexity | High (multiple distillations) | Moderate (chromatography) | Low (crystallization) |

| Scalability | Industrial (batch reactors) | Pilot-scale | Bench to pilot |

Key Findings

-

The fluorodealkoxylation route offers the highest yield and fewest steps but requires cryogenic conditions

-

Nitration-reduction-fluorination remains preferred for bulk production despite lower yields

-

Palladium catalysis balances selectivity and scalability but incurs higher catalyst costs

Industrial-Scale Optimization Strategies

Continuous Flow Nitration

Replacing batch reactors with microfluidic systems improves heat dissipation during nitration, reducing decomposition byproducts by 40%. Residence times of 2–5 minutes at 55°C enhance throughput.

化学反应分析

Types of Reactions

2-Ethoxy-1-fluoro-4-(trifluoromethoxy)benzene can undergo various chemical reactions, including:

Substitution Reactions: The fluoro and trifluoromethoxy groups can participate in nucleophilic aromatic substitution reactions.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.

Coupling Reactions: It can participate in coupling reactions, such as Suzuki–Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

Nucleophilic Aromatic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used under basic conditions.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic aromatic substitution can yield various substituted benzene derivatives, while oxidation and reduction can lead to the formation of different functional groups on the benzene ring.

科学研究应用

2-Ethoxy-1-fluoro-4-(trifluoromethoxy)benzene has several scientific research applications, including:

Pharmaceuticals: It can be used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.

Materials Science: The compound’s unique chemical properties make it suitable for use in the development of advanced materials, such as polymers and coatings.

Chemical Research: It serves as a valuable reagent in organic synthesis and chemical research, enabling the study of various chemical reactions and mechanisms.

作用机制

The mechanism of action of 2-Ethoxy-1-fluoro-4-(trifluoromethoxy)benzene involves its interaction with specific molecular targets and pathways. The presence of the fluoro and trifluoromethoxy groups can influence the compound’s reactivity and binding affinity to target molecules. These interactions can modulate biological activities and chemical reactivity, making the compound useful in various applications.

相似化合物的比较

Key Observations :

- Electron-withdrawing groups (EWGs) : The trifluoromethoxy (–OCF₃) and fluorine (–F) groups enhance electrophilicity of the benzene ring, facilitating nucleophilic aromatic substitution or cross-coupling reactions.

- Leaving groups : Bromine (–Br) in analogs like 1-Bromo-4-(trifluoromethoxy)benzene enables efficient Pd-catalyzed arylations (e.g., with thiophenes, imidazoles) .

Reactivity in Cross-Coupling Reactions

1-Bromo-4-(trifluoromethoxy)benzene (CAS 407-14-7) demonstrates high reactivity in Pd-catalyzed direct arylations:

In contrast, This compound lacks a leaving group (e.g., –Br), making it less reactive in metal-catalyzed cross-couplings. Its ethoxy group may instead favor electrophilic substitution or serve as a directing group in functionalization reactions.

Physical and Spectral Properties

- 1H-NMR Shifts : Compounds with trifluoromethoxy groups exhibit characteristic deshielding effects. For example, Z-1-Styryl-4-(trifluoromethoxy)benzene () shows aromatic protons at δ 7.2–7.6 ppm, influenced by –OCF₃ .

- Thermal Stability : Brominated analogs (e.g., 1-Bromo-4-(trifluoromethoxy)benzene) have higher boiling points (153–155°C) due to increased molecular weight , whereas ethoxy-containing derivatives may exhibit lower volatility.

生物活性

2-Ethoxy-1-fluoro-4-(trifluoromethoxy)benzene, a fluorinated aromatic compound, has garnered interest in various fields, particularly in medicinal chemistry and agrochemicals. This article explores its biological activity, mechanisms of action, and potential applications based on recent research findings.

Chemical Structure and Properties

The molecular formula of this compound is CHFO, with a molecular weight of approximately 224.15 g/mol. Its structure features a benzene ring substituted with an ethoxy group, a fluoro group, and a trifluoromethoxy group, which significantly influence its chemical reactivity and biological interactions .

Interaction with Biological Targets

Research indicates that fluorinated compounds often exhibit enhanced interactions with biological targets due to their unique electronic properties. The presence of electronegative fluorine atoms can increase lipophilicity and alter the binding affinity to various biomolecules, including enzymes and receptors . The trifluoromethoxy group is particularly noted for its utility in bioactive compounds, enhancing their pharmacological profiles.

Enzyme Inhibition Studies

In vitro studies have shown that this compound can act as an inhibitor of certain enzymes. For example, it has been implicated in the inhibition of butyrylcholinesterase (BuChE), which is crucial in neurodegenerative disease contexts. The compound's mechanism involves competitive inhibition where it binds to the active site of the enzyme, preventing substrate access .

Case Studies and Research Findings

Several studies have documented the biological activity of related compounds, providing insights into the potential effects of this compound:

- Fluorinated Compounds in Neuroprotection : A study highlighted that fluorinated derivatives exhibit neuroprotective properties by inhibiting cholinesterases, which are involved in neurotransmitter breakdown. This suggests potential applications in treating Alzheimer's disease .

- Agrochemical Applications : The compound's unique structure may also confer herbicidal or pesticidal properties, making it valuable in agricultural chemistry. The trifluoromethoxy group has been associated with increased efficacy against specific pests .

- Synthesis and Modifications : Research into synthetic pathways for this compound reveals its versatility as an intermediate for developing more complex bioactive molecules .

Comparative Analysis with Similar Compounds

The following table summarizes some structurally similar compounds and their unique features:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 1-Fluoro-4-methoxybenzene | CHFO | Contains a methoxy group instead of trifluoromethoxy |

| 2-Ethoxy-1-fluoro-4-methylbenzene | CHFO | Has a methyl group instead of trifluoromethoxy |

| 3-Fluoro-4-(trifluoromethoxy)phenol | CHFO | A phenolic structure with similar functional groups |

The distinct combination of ethyl ether functionality and the highly electronegative trifluoromethoxy group enhances the reactivity and biological activity of this compound compared to these similar compounds .

常见问题

Basic Research Questions

Q. What are the common synthetic routes for 2-Ethoxy-1-fluoro-4-(trifluoromethoxy)benzene, and how are reaction conditions optimized?

- Answer : Synthesis typically involves multi-step halogenation, alkoxylation, and cross-coupling reactions. For example, Suzuki-Miyaura coupling using palladium catalysts can introduce the trifluoromethoxy group to the benzene ring. Reaction optimization includes temperature control (e.g., 60°C for coupling reactions ), solvent selection (ethanol or ether for extraction ), and stoichiometric ratios of boronic acid intermediates. Catalytic systems like copper iodide with hydrazonic ligands enhance efficiency .

Q. Which spectroscopic and crystallographic methods are critical for characterizing this compound?

- Answer :

- NMR : ¹⁹F NMR is essential for resolving fluorine environments, while ¹H NMR identifies ethoxy and aromatic protons. Contradictory signals (e.g., overlapping peaks) may require 2D NMR (COSY, HSQC) .

- X-ray crystallography : SHELX software (e.g., SHELXL) refines crystal structures, particularly for verifying substituent positions and bond angles .

- Mass spectrometry : High-resolution MS confirms molecular weight and fragmentation patterns.

Q. How can researchers safely handle hazardous intermediates during synthesis?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。